molecular formula C18H24N2O3S B2929122 6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 898462-72-1

6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No.: B2929122
CAS No.: 898462-72-1
M. Wt: 348.46
InChI Key: GPUGLSFDMHZDNH-UHFFFAOYSA-N
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Description

6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a piperidine ring, a sulfonyl group, and a tricyclic framework, making it a subject of interest in synthetic chemistry and pharmacology.

Scientific Research Applications

6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperidine derivatives are found in many drugs and can have a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the biological activity of this compound and its potential uses in medicine or other fields. The development of efficient synthetic routes for this compound would also be an important area of study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amines and ketones under acidic or basic conditions.

    Introduction of the Sulfonyl Group: Sulfonylation is usually carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Construction of the Tricyclic Framework: This step involves cyclization reactions that may require specific catalysts and conditions to ensure the correct formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol
  • 5-(3,5-dimethylpiperidin-1-yl)-4-methyl-1,2,3-thiadiazole

Uniqueness

6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-trien-11-one stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-12-7-13(2)11-19(10-12)24(22,23)16-8-14-3-4-17(21)20-6-5-15(9-16)18(14)20/h8-9,12-13H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUGLSFDMHZDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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